REACTION_CXSMILES
|
C=[C:2]1[CH2:7][CH2:6][O:5][CH2:4][CH:3]1[CH2:8][CH2:9][CH2:10][CH:11]=C>C(Cl)Cl>[CH2:4]1[CH:3]2[C:2](=[CH:11][CH2:10][CH2:9][CH2:8]2)[CH2:7][CH2:6][O:5]1
|
Name
|
|
Quantity
|
0.198 g
|
Type
|
reactant
|
Smiles
|
C=C1C(COCC1)CCCC=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed (3×N2/pump)
|
Type
|
ADDITION
|
Details
|
Zhan-Ib (0.044 g, 0.060 mmol) was added
|
Type
|
CUSTOM
|
Details
|
the reaction was degassed again
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |